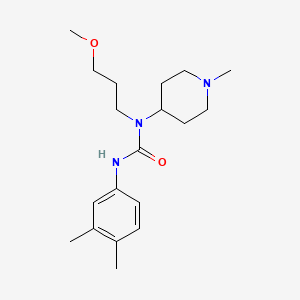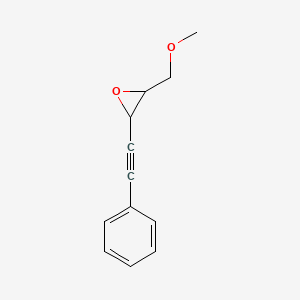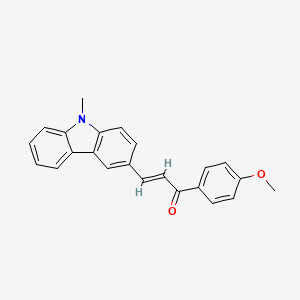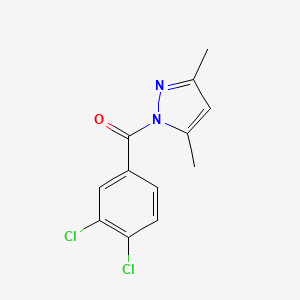
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is commonly known as DMPU and is used as a solvent in various chemical reactions.
作用机制
The exact mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with various functional groups, which makes it an excellent solvent for polar compounds. DMPU can also stabilize carbocations and other reactive intermediates, which makes it a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in scientific research. DMPU is not metabolized by the body and is excreted unchanged in urine.
实验室实验的优点和局限性
DMPU has several advantages as a solvent in lab experiments. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has a low boiling point and is easy to remove from reaction mixtures. It is also relatively inexpensive and readily available.
However, DMPU also has some limitations. It is not compatible with some functional groups, such as carboxylic acids and alcohols. DMPU can also form adducts with some compounds, which can make purification difficult.
未来方向
There are several future directions for research on DMPU. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of DMPU and its interactions with various functional groups. Additionally, there is potential for the use of DMPU in the development of new drugs and therapies. Finally, the use of DMPU in green chemistry and sustainable manufacturing is an area of growing interest.
合成方法
The synthesis of DMPU involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxypropylamine and 1-methyl-4-piperidinol. This reaction produces DMPU in high yield and purity. The synthesis of DMPU has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
科学研究应用
DMPU has been widely used in scientific research due to its unique properties. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has been used as a solvent in the synthesis of peptides, nucleic acids, and other organic compounds. It is also used in the preparation of polymers, resins, and coatings.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-15-6-7-17(14-16(15)2)20-19(23)22(10-5-13-24-4)18-8-11-21(3)12-9-18/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPENWDFKANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCOC)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

